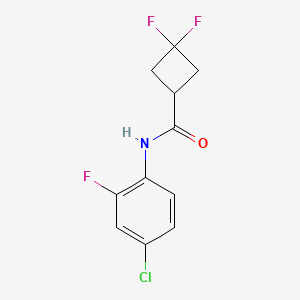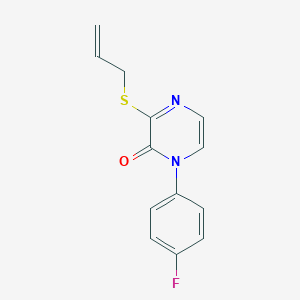![molecular formula C21H27ClN2O4 B12238642 8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12238642.png)
8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the chlorophenoxy and morpholinone moieties, contributes to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure settings to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, reagents, and catalysts is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalysts.
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenoxy)propanoate: Shares the chlorophenoxy group but lacks the spirocyclic structure.
2-Azabicyclo[3.2.1]octane derivatives: Similar bicyclic core but different substituents and functional groups.
Uniqueness
8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is unique due to its combination of a spirocyclic structure with multiple functional groups, providing a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C21H27ClN2O4 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
8-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one |
InChI |
InChI=1S/C21H27ClN2O4/c1-20(2,28-17-8-4-14(22)5-9-17)19(26)24-15-6-7-16(24)11-21(10-15)13-23(3)18(25)12-27-21/h4-5,8-9,15-16H,6-7,10-13H2,1-3H3 |
InChI Key |
TXAIHEQCHQLEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1C2CCC1CC3(C2)CN(C(=O)CO3)C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12238565.png)
![4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12238570.png)

![1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B12238588.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12238590.png)
![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12238592.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12238596.png)

![4-Benzyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B12238607.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12238610.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B12238634.png)
![3-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B12238658.png)
![6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12238663.png)
